molecular formula C22H29N3O2 B11345874 2-(2,3-Dimethylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one

2-(2,3-Dimethylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one

Cat. No.: B11345874
M. Wt: 367.5 g/mol
InChI Key: XMVQKNBWWHJEEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dimethylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one is a complex organic compound that features a combination of phenoxy, piperazine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,3-dimethylphenol with an appropriate alkylating agent to form the 2,3-dimethylphenoxy intermediate.

    Piperazine Derivative Formation: The next step involves the reaction of the phenoxy intermediate with a piperazine derivative, such as 1-(2-chloroethyl)piperazine, under basic conditions to form the desired piperazine intermediate.

    Pyridine Incorporation: The final step involves the reaction of the piperazine intermediate with a pyridine derivative, such as 2-bromopyridine, under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,3-Dimethylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: It is used in biological assays to study its effects on cellular pathways and molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2,3-Dimethylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H29N3O2

Molecular Weight

367.5 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C22H29N3O2/c1-17-7-6-9-21(18(17)2)27-19(3)22(26)25-15-13-24(14-16-25)12-10-20-8-4-5-11-23-20/h4-9,11,19H,10,12-16H2,1-3H3

InChI Key

XMVQKNBWWHJEEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)N2CCN(CC2)CCC3=CC=CC=N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.